Tris(2,2,3,3-tetrafluoropropyl)orthoformate, with the chemical formula and CAS number 21983-88-0, is an organic compound belonging to the class of fluoroformates. This compound is characterized by its unique structure that features multiple fluorinated groups, making it a valuable fluorinated building block in organic synthesis. It is a colorless liquid with a boiling point of approximately 223 °C and is known for its low solubility in water but good solubility in organic solvents like diethyl ether and dichloromethane .
The synthesis of tris(2,2,3,3-tetrafluoropropyl)orthoformate typically involves the reaction of 2,3,3,3-tetrafluoropropene with ethyl orthoformate in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction allows for the formation of the desired compound through a process that generally includes purification steps like distillation under reduced pressure .
Tris(2,2,3,3-tetrafluoropropyl)orthoformate has several applications primarily in organic synthesis and medicinal chemistry. Its ability to introduce fluorine atoms into organic molecules enhances their bioactivity and pharmacokinetic properties. This makes it particularly useful in developing pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved efficacy and stability compared to their non-fluorinated counterparts .
While specific interaction studies on tris(2,2,3,3-tetrafluoropropyl)orthoformate are scarce, its reactivity suggests potential interactions with various biological molecules and other chemical compounds. The presence of multiple fluorine atoms may influence how this compound interacts within biological systems or during
Tris(2,2,3,3-tetrafluoropropyl)orthoformate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tris(2,2,2-trifluoroethyl)orthoformate | C9H9F9O3 | Contains trifluoroethyl groups; used in solvent applications |
| Bis(2,2-difluoroethyl) ether | C6H10F4O | Lower fluorination; used as a solvent |
| 1,1-Difluoroethane | C2H4F2 | Simpler structure; used as a refrigerant |
| Tris(1H-perfluoro-1-hexene) orthoformate | C12H12F18O3 | Higher degree of fluorination; specialized applications |
Tris(2,2,3,3-tetrafluoropropyl)orthoformate is distinct due to its specific tetrafluoropropyl groups that enhance its reactivity and utility in synthesizing complex organofluorine compounds while maintaining low toxicity levels compared to other highly fluorinated compounds .
Tris(2,2,3,3-tetrafluoropropyl)orthoformate is formally named 3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane. Its molecular formula is C₁₀H₁₀F₁₂O₃, with a molecular weight of 406.165 g/mol. The compound consists of a tetrafluoropropane backbone substituted with three fluorinated propoxy groups, arranged in a symmetrical configuration.
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane |
| SMILES | FC(F)C(F)(F)COC(OCC(F)(F)C(F)F)OCC(F)(F)C(F)F |
| InChIKey | SAPGBQYOZVQCDK-UHFFFAOYSA-N |
| CAS Registry Number | 21983-88-0 |
| MDL Number | MFCD22123981 |
Table 1.1: Core Identifiers for Tris(2,2,3,3-Tetrafluoropropyl)orthoformate
The compound’s structure is optimized for high fluorine content (12 fluorine atoms), enhancing its electrochemical stability in polar aprotic solvents.
Fluorinated orthoformates emerged as critical electrolyte additives in the early 21st century, driven by the need for stable interfaces in lithium metal batteries (LMBs). Early derivatives, such as tris(2,2,2-trifluoroethyl)orthoformate (TFEO), demonstrated improved solubility and oxidative stability compared to traditional carbonate-based electrolytes.
TTPO’s development aligns with the shift toward localized high-concentration electrolytes (LHCEs), which balance ionic conductivity and interfacial stability.
TTPO occupies a niche in fluorinated electrolyte additives due to its balanced fluorination and molecular size.
| Compound | Molecular Formula | Fluorine Atoms | Boiling Point (°C) | Primary Application |
|---|---|---|---|---|
| TFEO | C₇H₇F₉O₃ | 9 | 133 | Early LMBs |
| TTPO | C₁₀H₁₀F₁₂O₃ | 12 | 223 | High-voltage NMC811 cells |
| TPFPO | C₁₀H₇F₁₅O₃ | 15 | 223 | Solid-state battery R&D |
Table 1.2: Comparative Properties of Fluorinated Orthoformates
TTPO’s molecular structure enables stronger solvation of lithium ions while maintaining compatibility with high-voltage cathodes. Its higher boiling point compared to TFEO allows operation under elevated temperatures, critical for automotive battery systems.
Nucleophilic fluorination remains a cornerstone for introducing fluorine atoms into organic frameworks. For Tris(2,2,3,3-tetrafluoropropyl)orthoformate, two primary methodologies dominate:
Comparative Table 1: Nucleophilic Fluorination Methods
| Parameter | Phase-Transfer Catalysis [2] | Rhodium Catalysis [3] |
|---|---|---|
| Temperature | -20°C | 25°C |
| Catalyst Loading | 0.5–1.0 mol% PEG-400 | 1–5 mol% Rh complex |
| Yield | 87% | 95–99% |
| By-Products | NaCl, residual THF | Benzoic acid, NH₄Cl |
Deoxofluorination replaces hydroxyl groups with fluorine atoms, critical for constructing the tetrafluoropropyl moieties. Key mechanisms include:
The general reaction pathway proceeds as:
$$ \text{ROH} + \text{R}\text{f}\text{-X} \xrightarrow{\text{Cu/light}} \text{R}\text{f}\text{-OR} + \text{HX} $$
where Rₓ = 2,2,3,3-tetrafluoropropyl [4].
Scaling Tris(2,2,3,3-tetrafluoropropyl)orthoformate synthesis presents multifaceted hurdles:
Achieving >98.5% purity (as reported in commercial batches [1]) involves:
Equation 1: Purity Calculation
$$ \text{Purity (\%)} = \left( \frac{\text{Area of target peak}}{\text{Total chromatogram area}} \right) \times 100 $$
Gas chromatography–mass spectrometry (GC-MS) remains the gold standard for final product validation [1].